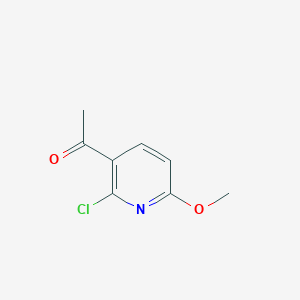

1-(2-Chloro-6-methoxypyridin-3-YL)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(2-chloro-6-methoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 |

InChI Key |

NGCGKWNIZQTRHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloro 6 Methoxypyridin 3 Yl Ethanone and Analogous Structural Motifs

De Novo Pyridine (B92270) Ring Construction Approaches Applicable to Functionalized Systems

De novo strategies involve the assembly of the pyridine ring from one or more acyclic components. These methods are particularly powerful for creating specific substitution patterns that might be difficult to achieve through functionalization of a parent heterocycle.

In the quest for more sustainable and economical chemical processes, iron catalysis has emerged as a compelling alternative to methods relying on precious metals. Iron-catalyzed cyclization reactions offer a direct route to substituted pyridines from readily available starting materials. One such strategy involves the cyclization of ketoxime acetates with aldehydes. fiveable.me In a typical reaction, an iron(III) chloride catalyst facilitates the formation of 2,4,6-triarylsubstituted symmetrical pyridines. fiveable.me While this specific method yields symmetrical products, related iron-catalyzed reactions have been developed for unsymmetrical pyridines. For instance, the cyclization of ketoxime carboxylates and N,N-dialkylanilines, initiated by an iron-catalyzed N-O bond cleavage, produces 2,4-disubstituted and 2,4,6-trisubstituted pyridines. google.comchemicalbook.com In this case, the methylene (B1212753) carbon of the aniline (B41778) serves as a one-carbon synthon for the pyridine ring assembly. google.comchemicalbook.com

Adapting this methodology for the synthesis of 1-(2-chloro-6-methoxypyridin-3-yl)ethanone would require the careful design of precursors containing the necessary chloro, methoxy (B1213986), and acetyl functionalities.

Table 1: Examples of Iron-Catalyzed Pyridine Synthesis

| Catalyst | Reactants | Product Type | Yield | Ref |

|---|---|---|---|---|

| FeCl₃ | Ketoxime acetates and aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines | High | fiveable.me |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing reaction steps and waste generation. researchgate.netwikipedia.org The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.orgchegg.com This method is exceptionally versatile for producing substituted pyridines. fiveable.me

Another significant MCR is the Bohlmann-Rahtz pyridine synthesis, which generates 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the pyridine ring. organic-chemistry.orgjk-sci.com This method avoids the need for a separate oxidation step required in the Hantzsch synthesis. organic-chemistry.org Modifications using Brønsted or Lewis acids can facilitate a one-pot reaction and lower the required temperature for cyclization. organic-chemistry.orgjk-sci.com

The assembly of this compound via an MCR would necessitate the selection of acyclic precursors that bear the required functional groups, a significant synthetic challenge that often requires bespoke starting materials.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to continuous flow systems, often coupled with microwave heating to accelerate reaction rates.

For the Bohlmann-Rahtz reaction, using a Brønsted acid catalyst in a continuous flow setup allows for the Michael addition and subsequent cyclodehydration to occur in a single pass, yielding a trisubstituted pyridine without the need to isolate intermediates. researchgate.net Similarly, the Hantzsch dihydropyridine synthesis is highly amenable to continuous flow processing, providing high yields of product. researchgate.net These flow methods offer a robust platform for the large-scale production of functionalized pyridines. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Bohlmann-Rahtz Reaction

| Method | Heating | Catalyst | Key Advantage | Ref |

|---|---|---|---|---|

| Batch | Conventional | None/Acid | Well-established | organic-chemistry.org |

Functionalization of Pre-formed Pyridine Ring Systems to Install Chloro, Methoxy, and Ethanone (B97240) Moieties

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is often more practical when a suitable starting pyridine is readily available. The synthesis of this compound via this route would likely begin with the commercially available 2-chloro-6-methoxypyridine (B123196). The primary challenge then becomes the regioselective introduction of the ethanone (acetyl) group at the C3 position.

One common method to prepare the 2-chloro-6-methoxypyridine scaffold is through the nucleophilic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860). pipzine-chem.com Precise control of reaction conditions is necessary to ensure monosubstitution. pipzine-chem.com Another route involves the chlorination of 2-hydroxy-6-methoxypyridine (B2439412) using a reagent like phosphorus oxychloride. pipzine-chem.com

With the 2-chloro-6-methoxypyridine scaffold in hand, the subsequent introduction of the C3-acetyl group can be approached via C-H functionalization.

Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic cores. However, achieving regioselectivity on the electron-deficient pyridine ring is a significant challenge. The inherent electronic properties of pyridine typically direct nucleophilic attacks to the C2, C4, and C6 positions, while electrophilic substitutions are difficult.

Transition-metal catalysis has revolutionized C-H functionalization, enabling reactions at positions that are otherwise unreactive. While C2-functionalization of pyridines is common, achieving selectivity at the C3 or C4 positions often requires specialized directing groups or catalytic systems.

For the target molecule, introducing an acetyl group at the C3 position of 2-chloro-6-methoxypyridine is a key step. A relevant strategy is the directed ortho-metallation of a substituted pyridine. For example, the metallation of 2-chloropyridine (B119429) using lithium diisopropylamide (LDA) can generate a 3-lithiated intermediate, which can then react with an acylating agent. rsc.org This approach takes advantage of the chlorine atom as a directing group. rsc.org This principle could be applied to 2-chloro-6-methoxypyridine, where deprotonation would be expected at the C3 position, followed by quenching with an acetylating agent like N,N-dimethylacetamide or acetyl chloride.

Alternatively, methods developed for the synthesis of the closely related 3-acetyl-2-chloropyridine (B57767) can provide insight. One route involves the reaction of 2-chloronicotinonitrile with an excess of methyl magnesium chloride. google.com Another patented method describes the reaction of a 2-chloronicotinic acid lithium salt with methyl magnesium bromide to furnish 3-acetyl-2-chloropyridine. google.com These examples highlight the utility of organometallic reagents in installing the acetyl group onto a 2-chloropyridine framework.

Table 3: Regioselective Functionalization Approaches for Pyridines

| Position | Method | Reagents/Catalyst | Comments | Ref |

|---|---|---|---|---|

| C3 | Directed ortho-metallation | LDA, then electrophile | Uses existing substituent as directing group | rsc.org |

| C3 | Grignard reaction | Grignard reagent on nitrile precursor | Requires specific precursor | google.com |

Regioselective C-H Functionalization of Pyridines

Influence of Lewis Acid Activation in Direct C-H Functionalization

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized substrates. nih.gov However, achieving site-selectivity among the multiple C-H bonds in a pyridine ring is a major hurdle. nih.gov The intrinsic reactivity of pyridine favors functionalization at the C2 and C4 positions due to electronic effects. uoanbar.edu.iqnih.gov

The use of Lewis acids in conjunction with transition metal catalysts provides a compelling strategy to override this inherent reactivity and direct functionalization to other positions, such as C3 and C4. researchgate.netnih.gov Lewis acids coordinate to the pyridine nitrogen, which accomplishes several critical functions:

It electronically activates the pyridine ring towards functionalization. nih.govbath.ac.uk

It can diminish the deactivation of the transition metal catalyst that might otherwise occur through coordination with the nitrogen's lone pair. nih.gov

It introduces steric hindrance around the nitrogen, disfavoring reactions at the adjacent C2 and C6 positions and thereby promoting functionalization at more distant sites. nih.gov

For instance, a combination of a nickel catalyst and a Lewis acid like trimethylaluminum (B3029685) (AlMe₃) has been shown to control the site-selectivity of C-H alkylation and alkenylation. nih.govresearchgate.net Depending on the specific Lewis acid and ligand system employed, it is possible to selectively functionalize the C2, C3, or C4 positions. researchgate.net Research by Daugulis and others has demonstrated that palladium catalysis in the presence of a suitable base can achieve non-directed C3-arylation of pyridines, with the addition of Lewis acidic additives further refining selectivity. nih.govnih.gov

| Catalyst System | Lewis Acid | Target Position | Reaction Type | Reference |

| Nickel / NHC Ligand | AlMe₃ | C3 / C4 | Alkenylation | nih.gov |

| Nickel | Diorganozinc | C2 | Alkenylation | researchgate.net |

| Palladium(II) | None (Base mediated) | C3 | Arylation | nih.gov |

| Palladium(II) | Cs₂CO₃ (as base) | C3 / C4 | Arylation | nih.gov |

Directed and Non-Directed Metalation Strategies for Specific Positions

Metalation, followed by quenching with an electrophile, is a cornerstone of pyridine functionalization. znaturforsch.com These reactions can be broadly categorized as directed or non-directed.

Directed Ortho Metalation (DoM) involves the use of a directing metalating group (DMG) on the pyridine ring. The DMG coordinates to an organolithium reagent (like n-BuLi, sec-BuLi, or LDA) and directs deprotonation to an adjacent ortho position. clockss.orgharvard.edu This is a powerful method for achieving high regioselectivity. Common DMGs include amides, carbamates, and methoxy groups. However, for a substrate like 2-chloro-6-methoxypyridine, the methoxy group could potentially direct metalation to the C5 position, while the chloro group is also known to direct ortho-lithiation. The outcome often depends on the specific base and reaction conditions used. clockss.org A significant challenge with simple alkyllithium reagents is their potential to act as nucleophiles, adding to the C=N bond of the pyridine ring rather than acting as a base. clockss.orgacs.org The use of sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can often circumvent this side reaction. clockss.org

Non-directed metalation strategies are employed when a suitable DMG is not present. The inherent acidity of the pyridine protons (C2/C6 > C4 > C3) can be exploited, but mixtures of products are common. znaturforsch.com More sophisticated bases, such as mixed-metal aggregates (e.g., nBuLi-LiDMAE) or TMP-metal bases (where metal = Mg, Zn), have been developed to achieve higher regioselectivity and functional group tolerance under milder conditions. znaturforsch.comacs.orgsemanticscholar.orgresearchgate.net For example, TMPZntBu₂Li has been used to metalate pyridine at the C2 position, while TMP₃CdLi can metalate 3-cyanopyridine (B1664610) at C4. znaturforsch.com These methods provide pathways to specifically functionalized pyridines that can serve as precursors to more complex targets. semanticscholar.org

| Reagent(s) | Strategy | Target Position | Comments | Reference |

| sec-BuLi / TMEDA | Directed Metalation (DoM) | ortho to DMG | Requires a Directing Metalating Group (DMG). | clockss.orgharvard.edu |

| LDA or LTMP | Directed Metalation (DoM) | ortho to DMG | Hindered bases, minimize C=N addition. | clockss.org |

| nBuLi-LiDMAE | Directed Metalation | α- to heteroatom | Mixed-metal superbase enhances selectivity. | acs.orgsemanticscholar.org |

| TMPMgCl·LiCl | Halogen-Metal Exchange / Deprotonation | Varies | Tolerates sensitive functional groups. | harvard.edu |

Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halopyridines. youtube.com Due to the electron-withdrawing nature of the ring nitrogen, halopyridines are significantly more reactive towards nucleophiles than their benzene (B151609) counterparts. uoanbar.edu.iqyoutube.com

Mechanistic Insights into Nucleophilic Aromatic Substitution on Halogenated Pyridines

The SNAr reaction on halopyridines proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com

Addition: A nucleophile attacks the carbon atom bearing the halogen leaving group. This attack is the rate-determining step and involves the disruption of the ring's aromaticity to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

Elimination: The aromaticity is restored by the expulsion of the halide leaving group from the Meisenheimer complex. youtube.com

The stability of the Meisenheimer complex is the key to the reaction's facility. The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the negative charge of this intermediate, particularly when the substitution occurs at the C2 (ortho) or C4 (para) positions. youtube.comaskfilo.com

Positional Reactivity Considerations for Halogen Displacement (e.g., 2-Chloro- vs. 3-Chloropyridine)

The position of the halogen on the pyridine ring has a profound impact on its reactivity in SNAr reactions. askfilo.com Halogens at the 2- and 4-positions are significantly more reactive than a halogen at the 3-position. uoanbar.edu.iqvaia.com

2-Chloropyridine and 4-Chloropyridine: When a nucleophile attacks at the C2 or C4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. youtube.comaskfilo.comvaia.com This provides substantial stabilization for the intermediate, lowering the activation energy and accelerating the reaction. vaia.com

3-Chloropyridine (B48278): When attack occurs at the C3 position, the negative charge in the intermediate cannot be delocalized onto the ring nitrogen. youtube.comaskfilo.com The lack of this crucial stabilizing resonance structure makes the intermediate significantly less stable, resulting in a much higher activation energy and consequently, much lower reactivity. youtube.comvaia.com It has been estimated that 3-chloropyridine is thousands of times less reactive than its 2-chloro and 4-chloro isomers in these reactions. uoanbar.edu.iq

| Halopyridine Isomer | Relative Reactivity in SNAr | Reason for Reactivity | Reference |

| 4-Chloropyridine | Highest | Negative charge in intermediate is stabilized by resonance onto the nitrogen atom. | uoanbar.edu.iq |

| 2-Chloropyridine | High | Negative charge in intermediate is stabilized by resonance onto the nitrogen atom. | uoanbar.edu.iqaskfilo.comvaia.com |

| 3-Chloropyridine | Very Low | Negative charge in intermediate cannot be delocalized onto the nitrogen atom. | uoanbar.edu.iqyoutube.comaskfilo.comvaia.com |

Role of Pyridine N-Oxides in Facilitating Nucleophilic Substitution

An elegant strategy to activate pyridines towards substitution, particularly for introducing groups at the 2- and 4-positions, involves the temporary conversion of the pyridine to its corresponding N-oxide. bhu.ac.inwikipedia.org

The pyridine N-oxide has a unique electronic structure. The positively charged nitrogen and negatively charged oxygen make the ring electron-rich enough to undergo some electrophilic substitutions (unlike pyridine itself) but also highly susceptible to nucleophilic attack at the C2 and C4 positions. bhu.ac.in The N-oxide group activates the ring towards nucleophiles in two main ways:

It strongly withdraws electron density by induction.

It can accept negative charge via resonance during the formation of the Meisenheimer intermediate. bhu.ac.in

A common synthetic sequence involves activating the N-oxide oxygen with a reagent like phosphoryl chloride (POCl₃) or a phosphonium (B103445) salt, which makes it a good leaving group. chemtube3d.comacs.org A nucleophile can then attack the C2 position, leading to substitution and regeneration of the pyridine ring in a single pot. acs.org This method provides a mild alternative to traditional SNAr chemistry on halopyridines. acs.org Alternatively, electrophilic substitution (e.g., nitration) can be performed on the N-oxide at the 4-position, followed by deoxygenation (e.g., with PCl₃) to yield the 4-substituted pyridine. bhu.ac.in

Introduction of the Ethanone Moiety

The final key step in synthesizing the target molecule is the introduction of the ethanone (acetyl) group at the C3 position. Standard Friedel-Crafts acylation is generally ineffective on the electron-deficient pyridine ring. Therefore, alternative methods involving organometallic reagents are typically required.

One of the most direct approaches involves the reaction of an organometallic derivative of the pyridine with an acetylating agent. A patented method for the synthesis of the closely related 3-acetyl-2-chloropyridine provides a relevant precedent. google.com This process involves:

Starting with 2-chloronicotinic acid (a C3-carboxy-2-chloropyridine).

Formation of the lithium salt of the carboxylic acid using a lithium-containing compound like lithium hydroxide. google.com

Reaction of the dried lithium salt with a Grignard reagent, specifically methyl magnesium bromide, to form the desired 3-acetyl-2-chloropyridine. google.com

Other reported methods for creating 3-acetylpyridines include the reaction of 3-cyanopyridines with methyllithium (B1224462) or the Claisen condensation of ethyl nicotinate (B505614) with ethyl acetate, followed by hydrolysis and decarboxylation. researchgate.netgoogle.com The Kröhnke pyridine synthesis is another versatile method for producing highly functionalized pyridines, including 3-acylpyridines, from different starting materials. wikipedia.org These varied approaches highlight that the introduction of the ethanone moiety is often achieved by converting a different functional group already present at the target position, such as a nitrile or a carboxylic acid.

Acylation Reactions on Pyridine Scaffolds

The introduction of an acyl group onto a pyridine ring, a critical step for forming acetylpyridine derivatives, presents unique challenges compared to typical aromatic systems.

Standard Friedel-Crafts acylation reactions, which are effective for many arenes, are generally not successful with pyridine. youtube.comorganic-chemistry.org The pyridine ring is electron-deficient, making it a poor nucleophile for electrophilic aromatic substitution. youtube.com Furthermore, the nitrogen atom in the pyridine ring is a Lewis base and reacts preferentially with the Lewis acid catalyst (like AlCl₃), leading to the formation of a pyridinium (B92312) salt. youtube.com This salt is even more deactivated towards electrophilic attack. youtube.com

To overcome these limitations, alternative strategies have been developed:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form highly reactive organometallic intermediates (e.g., lithiated pyridines). youtube.com These intermediates can then react with acylating agents like esters or acyl halides to introduce the acetyl group. youtube.com

Radical Acylation: The addition of acyl radicals to pyridine offers another pathway. youtube.com These reactions often require acidic conditions to activate the pyridine ring by forming a pyridinium salt, which is more susceptible to attack by nucleophilic radicals at the 2- or 4-positions. youtube.com

Acylation of Activated Pyridine Systems: While simple pyridines are unreactive, pyridine rings fused to electron-rich systems or containing strong electron-donating groups can undergo Friedel-Crafts-type acylations. For example, a highly efficient and selective Friedel-Crafts acylation has been developed for acetylating the C-3 position of imidazo[1,2-a]pyridines using catalytic amounts of aluminum chloride. nih.gov This method highlights that with appropriate activation, direct acylation is feasible. nih.gov

The choice of acylation strategy depends heavily on the specific substituents already present on the pyridine scaffold and the desired regioselectivity.

Synthesis of Acetylpyridine Derivatives via Carbonyl Functionalization

The synthesis of acetylpyridine derivatives can also be achieved by modifying a pre-existing functional group on the pyridine ring. A key approach involves the functionalization of a carbonyl group, particularly through the formation of α-haloketones, which are versatile synthetic intermediates. nih.gov

For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, an analogous α-haloketone, is accomplished by the direct chlorination of the corresponding acetophenone (B1666503). nih.gov In a typical procedure, 3-hydroxyacetophenone is treated with sulfuryl chloride in a suitable solvent mixture like methanol (B129727) and ethyl acetate/dichloromethane. nih.gov This reaction proceeds efficiently to yield the desired α-chloroketone. nih.gov

A similar strategy can be envisioned for the synthesis of precursors to this compound. The general reaction involves the halogenation of a 1-(pyridin-3-yl)ethanone derivative. The halogenating agent introduces a halogen atom at the α-position to the carbonyl group.

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Hydroxyacetophenone | Sulfuryl Chloride | 2-chloro-1-(3-hydroxyphenyl)ethanone | 95% | nih.gov |

| 1-(1-Chlorocyclopropyl)ethanone | Sulfuryl Chloride | 2-chloro-1-(1-chlorocyclopropyl)ethanone | High | google.com |

This methodology provides a direct route to functionalized acetylpyridines that can serve as building blocks for more complex molecules. The reactivity of the α-haloketone allows for subsequent nucleophilic substitutions and other transformations.

Preparation of Key Precursors and Intermediates for this compound Synthesis

The construction of this compound requires the sequential synthesis of key precursors, primarily substituted pyridines that bear the necessary chloro and methoxy groups.

Synthesis of 2-Chloro-6-methoxypyridine

2-Chloro-6-methoxypyridine is a pivotal intermediate in the synthesis of the target compound. nist.govsigmaaldrich.com Its preparation is typically achieved from 2,6-dichloropyridine. wikipedia.orgpsu.edu

The synthesis pathway involves two main steps:

Chlorination of Pyridine: 2,6-Dichloropyridine is produced by the reaction of pyridine with chlorine, often at high temperatures. wikipedia.orggoogle.com 2-Chloropyridine is an intermediate in this process. wikipedia.org Various methods exist, including liquid-phase chlorination at temperatures above 160°C in the absence of a catalyst. google.com

Selective Methoxylation: 2,6-Dichloropyridine is then reacted with a methoxide source, typically sodium methoxide in methanol. This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a methoxy group to yield 2-chloro-6-methoxypyridine. google.com

An alternative, though less common, route involves the diazotization of 2-amino-6-chloropyridine (B103851). This amine can be converted into a diazonium salt using sodium nitrite (B80452) and an acid, which is then reacted with sodium methoxide to install the methoxy group.

| Precursor | Reagent(s) | Product | Reference |

| Pyridine | Chlorine | 2,6-Dichloropyridine | wikipedia.org |

| 2,6-Dichloropyridine | Sodium Methoxide/Methanol | 2-Chloro-6-methoxypyridine | google.com |

| 2-Amino-6-chloropyridine | 1. NaNO₂/HCl 2. NaOMe | 2-Chloro-6-methoxypyridine |

Selective Nitration of Pyridine Derivatives

To introduce a functional group at the 3-position of the pyridine ring, which is necessary for the final acylation step, selective nitration is employed. The nitration of 2-chloro-6-methoxypyridine is a crucial transformation. google.com

The regioselectivity of this reaction is highly dependent on the reaction conditions. To achieve the desired 3-nitro product, 2-chloro-6-methoxypyridine is added portion-wise to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. google.com This procedure minimizes the formation of the undesired 2-chloro-6-methoxy-5-nitropyridine isomer. google.com The crude nitrated product, 2-chloro-6-methoxy-3-nitropyridine, can then be purified. google.comsigmaaldrich.com

Similarly, nitration can be performed on other pyridine precursors. For example, 2,6-dichloropyridine can be nitrated with a mixture of concentrated sulfuric acid and nitric acid to produce 2,6-dichloro-3-nitropyridine. google.com This intermediate can then undergo sequential amination and methoxylation. google.comresearchgate.net

| Substrate | Nitrating Agent | Product | Key Feature | Reference |

| 2-Chloro-6-methoxypyridine | H₂SO₄/HNO₃ | 2-Chloro-6-methoxy-3-nitropyridine | Controlled addition for 3-selectivity | google.com |

| 2,6-Dichloropyridine | H₂SO₄/HNO₃ | 2,6-Dichloro-3-nitropyridine | Precursor for further substitution | google.com |

| 2,6-Dichloropyridine-1-oxide | H₂SO₄/KNO₃ | 2,6-Dichloro-4-nitropyridine-1-oxide | Nitration at the 4-position | researchgate.net |

Halogenation and Amination Strategies for Substituted Pyridines

The synthesis of functionalized pyridines often relies on robust halogenation and amination methods. While direct halogenation of the electron-deficient pyridine ring can be challenging and require harsh conditions, several modern strategies offer high regioselectivity. nih.govchemrxiv.org

Halogenation:

Phosphonium Salt Strategy: Pyridines can be activated by forming phosphonium salts, typically at the 4-position. These salts can then be displaced by halide nucleophiles in an SₙAr-type pathway, allowing for the halogenation of a broad range of unactivated pyridines. nih.govresearchgate.net

Zincke Imine Intermediates: A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates provides a method for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.orgchemrxiv.org

Amination: The introduction of an amino group is a common step in the synthesis of pyridine-containing pharmaceuticals. acs.org

From Halopyridines: A widely used method is the nucleophilic substitution of a halopyridine. For instance, 2-amino-6-chloropyridine can be prepared from 2,6-dichloropyridine by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazino intermediate, which is then reduced. psu.edu Palladium-catalyzed amination reactions also provide a direct route to couple pyridyl halides or triflates with amines or protected hydrazine derivatives. acs.org

Transition-Metal-Free Methods: Amination can also be achieved without transition metals. For example, phosphorodiamidate-substituted pyridines, derived from readily available hydroxypyridines, react with magnesium amides at room temperature to yield aminopyridines. acs.orgnih.gov Another approach involves converting pyridines into phosphonium salts, which then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to amines. nih.gov

These strategies provide a toolbox for the flexible synthesis and functionalization of the pyridine core, enabling the construction of complex molecules like this compound.

Reactivity and Derivatization Studies of the 1 2 Chloro 6 Methoxypyridin 3 Yl Ethanone Scaffold

Transformations at the Pyridine (B92270) Ring System

The pyridine core of the molecule is adorned with functional groups that serve as handles for a variety of chemical transformations. The chloro and methoxy (B1213986) groups, along with the inherent properties of the pyridine ring itself, offer multiple avenues for derivatization.

Further Functionalization via Nucleophilic Aromatic Substitution at C2 or C4

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing electron-poor aromatic rings like pyridine. wikipedia.org The reactivity of the ring towards nucleophiles is significantly enhanced by the presence of the electronegative nitrogen atom and electron-withdrawing groups, which help to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.commasterorganicchemistry.comyoutube.com

In the 1-(2-chloro-6-methoxypyridin-3-yl)ethanone scaffold, the chlorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. The C2 (or α) position is activated by the adjacent ring nitrogen, which can effectively stabilize the transition state through resonance. vaia.com This makes the C2-chloro group a prime site for introducing new functionalities. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. chemistrysteps.comnih.gov While the C4 position is also activated towards nucleophilic attack in pyridine systems, the absence of a suitable leaving group at this position in the parent scaffold means that substitution primarily occurs at C2. wikipedia.orgchegg.com

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) / Amines (R-NH₂) | 2-Aminopyridines | Heat, often with a base (e.g., K₂CO₃) or under copper catalysis. rsc.org |

| Alkoxides (RO⁻) | 2-Alkoxypyridines | Sodium or potassium alkoxide in the corresponding alcohol. |

| Thiolates (RS⁻) | 2-Thioetherpyridines | Sodium thiolate in a polar aprotic solvent (e.g., DMF). |

| Hydroxide (OH⁻) | 2-Hydroxypyridines | Aqueous base (e.g., NaOH, KOH) at elevated temperatures. |

Transition-Metal-Catalyzed Cross-Coupling Reactions at Chloro and Methoxy Positions

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and the functional groups on the this compound scaffold are well-suited for these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with halides, is highly effective for 2-chloropyridines. thieme-connect.comresearchgate.net The "activated" nature of the C2-Cl bond facilitates the oxidative addition step in the palladium catalytic cycle, often leading to excellent yields of 2-aryl or 2-vinyl pyridines. thieme-connect.com This method is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com While some nickel-based catalyst systems have shown a lack of reactivity for 2-chloropyridine (B119429), many palladium systems are highly efficient. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and represents a significant advancement over traditional SNAr methods. wikipedia.orglibretexts.org It allows for the coupling of aryl halides, including 2-chloropyridine, with a vast array of primary and secondary amines under relatively mild conditions. researchgate.netorganic-chemistry.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and can be tailored to the specific substrates. libretexts.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It involves the palladium-catalyzed reaction of a terminal alkyne with an aryl halide, typically in the presence of a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov Aryl chlorides are viable substrates, enabling the synthesis of 2-alkynylpyridine derivatives from the parent scaffold under mild conditions. organic-chemistry.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with a phosphine ligand and base (e.g., K₂CO₃, Na₂CO₃). thieme-connect.comresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄). wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI with an amine base (e.g., NEt₃, piperidine). wikipedia.orglibretexts.orgresearchgate.net |

While the C2-chloro group is the primary site for cross-coupling, derivatization of the C6-methoxy group is also conceivable. This would involve the activation of the C-O bond, which is more challenging than C-Cl activation. Specialized nickel or palladium catalyst systems have been developed for the cross-coupling of aryl ethers, and these could potentially be applied to the methoxy position to further diversify the scaffold.

Electrophilic Aromatic Substitution on Electron-Deficient Pyridines: Considerations and Limitations

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (EAS). brainly.in The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. pearson.comvaia.com This deactivation is exacerbated under the acidic conditions often required for EAS, as the nitrogen lone pair becomes protonated or complexes with a Lewis acid, creating a positively charged pyridinium (B92312) species that strongly repels incoming electrophiles. quora.comyoutube.com

The parent compound, this compound, is particularly deactivated. It possesses not only the deactivating ring nitrogen but also a chloro group at C2 and an acetyl group at C3, both of which are electron-withdrawing. Should a reaction be forced under harsh conditions, substitution would be predicted to occur at the C5 position, which is meta to the nitrogen and the other substituents. quora.com However, the yields would likely be very low. youtube.com Therefore, direct electrophilic substitution is not a practical strategy for the further functionalization of this scaffold. researchgate.netresearchgate.net

| Compound | Relative Reactivity vs. Benzene (B151609) | Directing Effect | Typical Conditions |

|---|---|---|---|

| Benzene | 1 | N/A | Standard (e.g., HNO₃/H₂SO₄ for nitration) |

| Pyridine | ~10⁻⁶ | Meta (3-position). quora.com | Very harsh (e.g., oleum, high temp), often resulting in low yields or no reaction. quora.comyoutube.com |

| This compound | Extremely low (<< 10⁻⁶) | Predicted at C5 | Reaction highly unlikely under standard or even harsh conditions. |

Pyridine Ring Rearrangement and Skeletal Editing Transformations (e.g., Nitrogen-to-Carbon Transmutation)

Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," which allows for the precise rearrangement or replacement of atoms within a core ring structure. nih.gov These powerful methods offer a way to radically alter the pyridine scaffold, converting it into other aromatic systems. idw-online.de

One prominent strategy involves a sequence of dearomatization, cycloaddition, and retrocycloaddition reactions. nih.gov This approach can achieve a "nitrogen-to-carbon transmutation" by effectively swapping a C-N pair in the pyridine ring for a C-C pair, thereby generating a substituted benzene or naphthalene (B1677914) ring. nih.govidw-online.de Another innovative method achieves a direct nitrogen-to-carbon atom swap through the reaction of pyridine N-oxides with specific carbon sources. chinesechemsoc.orgchemrxiv.orgchemrxiv.org These transformations can also be designed to convert pyridines into other valuable structures, such as aryldialdehydes. nih.gov While these reactions have not been specifically reported on this compound, the principles are broadly applicable to substituted pyridines, offering a cutting-edge approach to generate novel carbocyclic analogues from this heterocyclic starting material. chinesechemsoc.orgrsc.orgnih.govresearchgate.net

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C3 position provides another site for chemical modification, independent of the pyridine ring's aromatic system.

Carbonyl Transformations (e.g., Reduction of Pyridinic Ketones)

The carbonyl group of the ethanone moiety is readily susceptible to a variety of transformations, most notably reduction. wikipedia.org The ketone can be reduced to a secondary alcohol, yielding 1-(2-chloro-6-methoxypyridin-3-yl)ethanol. This transformation is a common and high-yielding reaction in organic synthesis. libretexts.orgorganic-chemistry.org

The choice of reducing agent is important. For the selective reduction of the ketone without affecting other functional groups, mild hydride reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice as it readily reduces aldehydes and ketones but does not typically affect the pyridine ring, the chloro-substituent, or the methoxy group. wvu.edu Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective and could potentially react with the C-Cl bond. wikipedia.orgwvu.edu

| Reagent | Abbreviation | Strength / Selectivity | Product from Ketone |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. wvu.edu | Secondary Alcohol |

| Lithium aluminum hydride | LiAlH₄ | Strong; reduces ketones, aldehydes, esters, carboxylic acids, amides. wikipedia.orgwvu.edu | Secondary Alcohol |

| Hydrogen gas with metal catalyst | H₂ / (Pd, Pt, Ni) | Variable; can reduce carbonyls and other functional groups (e.g., C=C, C≡C, Ar-X). | Secondary Alcohol |

| Diisobutylaluminum hydride | DIBAL-H | Reduces esters to aldehydes; can reduce ketones to alcohols. wvu.edu | Secondary Alcohol |

Alpha-Functionalization of the Ethanone Group

The ethanone group, specifically its α-carbon (the methyl group), is a primary site for functionalization. The protons on this methyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the electron-deficient pyridine ring. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, enabling the introduction of new functional groups at the α-position.

Common alpha-functionalization reactions for acetylpyridines include:

Halogenation: In the presence of an acid or base catalyst, the methyl group can be halogenated. For instance, reaction with bromine in acetic acid can yield the α-bromo derivative, 1-(2-chloro-6-methoxypyridin-3-yl)-2-bromoethanone. This bromo-derivative is a versatile intermediate for further substitutions.

Alkylation: The enolate formed by treating the ketone with a base like lithium diisopropylamide (LDA) can be alkylated with alkyl halides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxygenated functionalities using appropriate oxidizing agents.

These reactions provide a pathway to a diverse range of derivatives, where the core pyridine structure is maintained while the side chain is elaborated.

Condensation Reactions of Acetylpyridine Derivatives

The acetyl group of this compound can participate in various condensation reactions, leveraging the reactivity of both the α-protons and the carbonyl carbon. These reactions are fundamental for building more complex molecular architectures, such as chalcones and substituted pyridines.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For this compound, this reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. byjus.com The resulting aldol (B89426) adduct typically dehydrates readily to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). taylorandfrancis.comgordon.edu These chalcone derivatives are valuable precursors for the synthesis of various heterocyclic compounds.

Kröhnke Pyridine Synthesis: This classical method allows for the synthesis of highly substituted pyridines. wikipedia.orgnih.gov The synthesis begins with the reaction of an α-pyridinium methyl ketone salt (formed from the corresponding α-bromo ketone) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The initial α-bromo derivative of this compound could be converted into its pyridinium salt and subsequently used in a Kröhnke reaction to generate complex polypyridyl systems. thieme-connect.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | Aqueous NaOH or KOH, heat | Chalcone (α,β-Unsaturated Ketone) |

| Kröhnke Pyridine Synthesis | α-Pyridinium salt of the ketone + α,β-Unsaturated Carbonyl | Ammonium acetate, Acetic acid | Substituted Polypyridyl Compound |

Reactivity of the Methoxy Substituent

The methoxy group at the C-6 position of the pyridine ring is generally stable but can be cleaved under specific conditions to yield the corresponding pyridin-6-one derivative. This transformation is typically an O-demethylation reaction. chem-station.comwikipedia.org The electron-deficient nature of the pyridine ring makes the methyl group susceptible to nucleophilic attack, especially when activated. thieme-connect.com

Common reagents for the demethylation of methoxypyridines include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), and strong acids such as hydrobromic acid (HBr). chem-station.com More selective reagents have also been developed. For example, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes like anisole. thieme-connect.com The reaction of 3-methoxypyridine (B1141550) derivatives with sodium hydride (NaH) and lithium iodide (LiI) can also facilitate nucleophilic amination, displacing the methoxy group. ntu.edu.sg

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Very strong Lewis acid, highly effective but can be harsh. chem-station.com |

| Hydrobromic acid (47% HBr) | Heating, often with acetic acid as co-solvent | Classic strong acid method. chem-station.com |

| L-selectride | THF, reflux | Offers chemoselectivity over methoxybenzenes. thieme-connect.com |

| Sodium Hydride (NaH) / Lithium Iodide (LiI) | THF, 60-90°C | Used for nucleophilic amination, displacing the methoxy group. ntu.edu.sg |

Reactivity of the Chloro Substituent

The chloro group at the C-2 position is the most reactive site for nucleophilic substitution on the this compound scaffold. The electron-withdrawing nitrogen atom in the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack. vaia.comuoanbar.edu.iqquora.com This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgquimicaorganica.org Furthermore, the C-Cl bond can be activated by transition metal catalysts to participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles can displace the 2-chloro substituent. These reactions are often accelerated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system and the electronegative nitrogen atom. nih.govresearchgate.net Common nucleophiles include amines, alkoxides, and thiols. For example, heating with an amine can yield the corresponding 2-amino-pyridine derivative. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for C-C, C-N, and C-O bond formation.

Suzuki Coupling: This reaction pairs the 2-chloropyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl compound. thieme-connect.comresearchgate.net 2-Chloropyridines are known to be effective coupling partners in Suzuki reactions, often giving excellent yields. thieme-connect.comacs.org

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling the 2-chloropyridine with an amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine ligands. organic-chemistry.org Highly regioselective amination at the C-2 position of dichloropyridines has been demonstrated, highlighting the enhanced reactivity of this position. researchgate.net

Copper-Catalyzed Amination/Amidation: As an alternative to palladium, copper-based catalytic systems can also effectively mediate the coupling of 2-chloropyridines with amines or amides. rsc.org

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| SNAr | Amines, Alkoxides, Thiols | Heat, often with a base | 2-Substituted Pyridine |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 2-Aryl/Heteroaryl Pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | 2-Amino Pyridine Derivative |

| Copper-Catalyzed Amidation | Amide | CuI, N,N-dimethylcyclohexane-1,2-diamine, K₂CO₃ | N-(Pyridin-2-yl)amide |

Advanced Methodologies and Green Chemistry Approaches in 1 2 Chloro 6 Methoxypyridin 3 Yl Ethanone Research

Continuous Flow Synthesis Applications for Enhanced Reaction Control and Efficiency

Microreactor Technologies for Scalable Processes

The use of microreactors in the synthesis of pyridine (B92270) derivatives has demonstrated significant potential for creating safer, greener, and more efficient processes. patsnap.com Microreactor technology allows for precise control over reaction parameters, which is crucial for optimizing the synthesis of complex molecules like 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone. patsnap.comgoogleapis.com The high surface-area-to-volume ratio in microreactors facilitates excellent heat transfer, which is particularly beneficial for highly exothermic or temperature-sensitive reactions. bldpharm.com This level of control can lead to higher yields and purity of the final product.

For instance, studies on the N-oxidation of pyridine derivatives in a packed-bed microreactor have shown up to 99% yield with significantly reduced reaction times compared to batch methods. patsnap.com The stability of such systems, with some operating for over 800 hours without loss of catalyst activity, highlights their potential for industrial-scale production. patsnap.com While specific studies on the continuous flow synthesis of this compound are not widely published, the successful application of microreactors to structurally similar pyridine derivatives suggests a promising avenue for future research and development. The scalability of these systems is a key advantage, allowing for a seamless transition from laboratory-scale optimization to large-scale manufacturing. googleapis.com

Handling of Reactive Intermediates under Flow Conditions

Flow chemistry provides a safer environment for handling reactive intermediates, a common feature in the synthesis of heterocyclic compounds. chemicalbook.com The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with explosive or toxic intermediates. This is particularly relevant for the synthesis of substituted pyridines, which can involve unstable precursors. The enclosed nature of flow reactors also limits operator exposure to potentially harmful chemicals. chemicalbook.com

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted synthesis has been recognized as a valuable technique for accelerating organic reactions. researchgate.netbldpharm.com This method can lead to dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.net The application of microwave irradiation in the synthesis of various heterocyclic compounds, including pyridines, has been well-documented. researchgate.netchemicalbook.com For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully performed in microwave flow reactors, demonstrating the potential for continuous processing with this technology. google.com While specific data on the microwave-assisted synthesis of this compound is limited, the general success of this methodology for related compounds suggests its applicability for achieving faster and more efficient production.

Sustainable Catalysis in Pyridine Derivative Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry. Researchers are actively exploring the use of earth-abundant and non-toxic metals, as well as metal-free approaches, to replace traditional heavy metal catalysts.

Iron-Catalyzed Processes

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. epa.gov Several iron-catalyzed methods for the synthesis of substituted pyridines have been developed. epa.gov These reactions often exhibit a broad functional group tolerance and proceed under mild conditions. For example, the iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green pathway to 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additives. epa.gov While a direct application to this compound has not been explicitly reported, the versatility of iron catalysis in pyridine synthesis suggests its potential for developing more sustainable routes to this compound.

| Catalyst | Reactants | Product | Key Features |

| FeCl₃ | Ketoxime acetates, Aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines | Green synthesis, high yields, no additives. epa.gov |

| Iron(III) | Pyridines, Diazo compounds, Alkynes | Indolizines | Mild conditions, low catalyst loading. |

This table presents examples of iron-catalyzed synthesis of pyridine-related structures, illustrating the potential of this methodology.

Utilization of Environmentally Benign Solvents and Reagents

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of producing this compound, research into environmentally benign solvents and reagents is pivotal for developing more sustainable manufacturing processes. While specific studies on this exact compound are not extensively detailed in publicly available literature, the application of green chemistry to the synthesis of related pyridine and acetophenone (B1666503) derivatives offers significant insights into potential methodologies.

The use of safer, non-toxic, and renewable solvents is a cornerstone of green chemistry. biosynce.com Traditional organic solvents are often volatile, flammable, and pose risks to human health and the environment. biosynce.com For reactions involved in the synthesis of substituted pyridines, greener alternatives are being explored. For instance, water has been investigated as a solvent for the acylation of pyridine derivatives. researchgate.net One study demonstrated a metal-free, chemo- and regioselective acylation of pyridine derivatives using K₂S₂O₈ as the oxidant in water, offering a more environmentally friendly route compared to conventional methods that use hazardous reagents and solvents. researchgate.net

Furthermore, the concept of solvent-free reactions represents an ideal green chemistry scenario. Research has shown the feasibility of solvent- and halide-free C-H functionalization of pyridine N-oxides, which could be a potential pathway for introducing functional groups onto the pyridine ring. rsc.org Such methods are highly atom-economical and reduce waste generation. rsc.org

Biocatalysis offers another powerful green approach, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions, typically in aqueous media. rsc.orgrsc.org For example, the synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved using recombinant microbial whole cells, eliminating the need for strong oxidizing and reducing agents and organic solvents. rsc.orgrsc.org While not directly applied to this compound, this demonstrates the potential of biocatalytic methods for the functionalization of pyridine rings. rsc.orgrsc.org

The replacement of hazardous reagents with more benign alternatives is another key aspect. Friedel-Crafts acylation, a common method for synthesizing aryl ketones, traditionally employs stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. researchgate.net The use of solid acid catalysts, such as zeolites, metal oxides, and heteropolyacids, offers a greener alternative. researchgate.netacs.orgnih.gov These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying work-up procedures and reducing environmental impact. acs.org For instance, the acylation of various aromatic compounds has been successfully carried out using solid acid catalysts under solvent-free conditions. chemijournal.com

Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates, improve yields, and often allows for the use of less solvent. nih.govacs.org The synthesis of functionalized pyridine derivatives has been efficiently achieved using microwave irradiation in environmentally benign solvents like ethanol. acs.org

The following table summarizes various green chemistry approaches that could be hypothetically applied to the synthesis of this compound or its precursors, based on research conducted on analogous compounds.

Interactive Data Table: Green Chemistry Approaches in Pyridine Functionalization

| Green Chemistry Approach | Reaction Type | Model Substrate/Product | Solvent/Catalyst System | Key Findings & Potential Application |

| Benign Solvents | Acylation | Pyridine Derivatives | Water / K₂S₂O₈ | Metal-free acylation in an aqueous medium, reducing reliance on volatile organic compounds. researchgate.net |

| Solvent-Free Synthesis | C-H Functionalization | Pyridine N-oxides | Dialkylcyanamides | Atom-economical synthesis of pyridine-2-yl substituted ureas without the need for solvents. rsc.org |

| Biocatalysis | Hydroxymethylation | 2,6-Lutidine | Recombinant microbial whole cells | Sustainable synthesis of 2,6-bis(hydroxymethyl)pyridine, avoiding harsh chemical reagents. rsc.orgrsc.org |

| Solid Acid Catalysis | Friedel-Crafts Acylation | Aromatic Compounds | Zeolites, Metal Oxides | Reusable catalysts that minimize waste compared to traditional Lewis acids. researchgate.netacs.orgchemijournal.com |

| Microwave-Assisted Synthesis | Pyridine Synthesis | Multi-component reaction | Ethanol | Rapid and efficient synthesis of pyridine derivatives with high yields. nih.govacs.org |

By drawing parallels from these advanced methodologies, the synthesis of this compound can be envisioned through a greener lens. Future research could focus on adapting these principles, for example, by developing a solid acid-catalyzed Friedel-Crafts acylation of a suitable 2-chloro-6-methoxypyridine (B123196) precursor or exploring a biocatalytic route for the selective functionalization of the pyridine ring. The adoption of such green chemistry strategies would not only enhance the environmental profile of the synthesis but also potentially lead to more efficient and cost-effective production methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.